molecular formula C20H25ClN2O3 B13730878 2-piperidin-1-ium-1-ylethyl N-(3-phenoxyphenyl)carbamate;chloride CAS No. 19448-00-1

2-piperidin-1-ium-1-ylethyl N-(3-phenoxyphenyl)carbamate;chloride

Cat. No.: B13730878
CAS No.: 19448-00-1
M. Wt: 376.9 g/mol
InChI Key: OXAVIBJJXBLKEM-UHFFFAOYSA-N
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Description

2-piperidin-1-ium-1-ylethyl N-(3-phenoxyphenyl)carbamate;chloride is a heterocyclic organic compound with the molecular formula C20H25ClN2O3 and a molecular weight of 376.877 g/mol . This compound is known for its unique structure, which includes a piperidine ring and a phenoxyphenyl group, making it a valuable molecule in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-piperidin-1-ium-1-ylethyl N-(3-phenoxyphenyl)carbamate;chloride typically involves the reaction of m-phenoxycarbanilic acid with 2-piperidinoethyl ester hydrochloride . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity levels. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-piperidin-1-ium-1-ylethyl N-(3-phenoxyphenyl)carbamate;chloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-piperidin-1-ium-1-ylethyl N-(3-phenoxyphenyl)carbamate;chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-piperidin-1-ium-1-ylethyl N-(3-phenoxyphenyl)carbamate;chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-piperidin-1-ium-1-ylethyl N-(3-phenoxyphenyl)carbamate;chloride is unique due to its specific phenoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications.

Properties

CAS No.

19448-00-1

Molecular Formula

C20H25ClN2O3

Molecular Weight

376.9 g/mol

IUPAC Name

2-piperidin-1-ium-1-ylethyl N-(3-phenoxyphenyl)carbamate;chloride

InChI

InChI=1S/C20H24N2O3.ClH/c23-20(24-15-14-22-12-5-2-6-13-22)21-17-8-7-11-19(16-17)25-18-9-3-1-4-10-18;/h1,3-4,7-11,16H,2,5-6,12-15H2,(H,21,23);1H

InChI Key

OXAVIBJJXBLKEM-UHFFFAOYSA-N

Canonical SMILES

C1CC[NH+](CC1)CCOC(=O)NC2=CC(=CC=C2)OC3=CC=CC=C3.[Cl-]

Origin of Product

United States

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